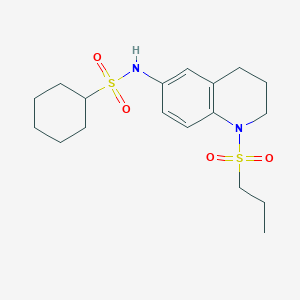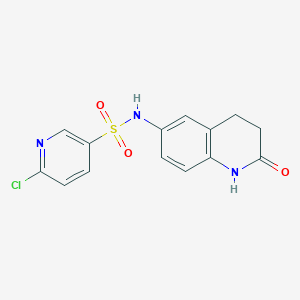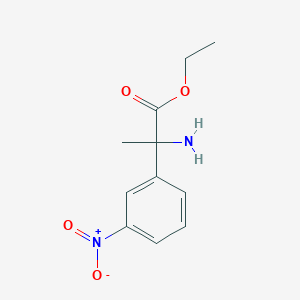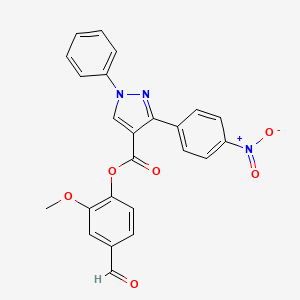![molecular formula C13H21BrCl2N2 B2661931 [1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286274-41-6](/img/structure/B2661931.png)
[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1286274-41-6. It has a molecular weight of 356.13 . The compound is used in scientific research and has diverse applications, ranging from medicinal chemistry to neuroscience studies, due to its unique properties and potential therapeutic effects.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19BrN2.2ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;;/h1-3,8,11H,4-7,9-10,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
The compound has a molecular weight of 356.13 . The InChI code provides information about its molecular structure . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Synthesis and Medicinal Chemistry
Piperidine derivatives, including those structurally related to "[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride," are synthesized and investigated for various biological activities. For example, piperidine compounds have been studied for their antiosteoclast activity, indicating potential applications in treating diseases related to bone density, such as osteoporosis (G. S. Reddy et al., 2012). Additionally, the synthesis techniques developed for piperidine derivatives, including intramolecular Buchwald–Hartwig arylation of 2-piperidinones, offer valuable methods for creating complex molecules with potential pharmaceutical applications (G. Satyanarayana & M. Maier, 2008).
Pharmacological Research
Piperidine derivatives are investigated for their pharmacological properties, such as selectivity and affinity for central nervous system receptors, including σ receptors. These studies contribute to the development of novel ligands with potential therapeutic applications in neurological and psychiatric disorders (R. Tacke et al., 2003). Furthermore, research on the transformation of piperidine derivatives into different chemical structures provides insights into the synthesis of compounds with varied biological activities (M. D’hooghe et al., 2008).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of piperidine derivatives are critical in developing new compounds with potential applications in drug discovery. Techniques such as 1,3-dipolar cycloaddition reactions and the synthesis of novel schiff bases of 3-aminomethyl pyridine have been explored for their anticonvulsant activities, indicating the therapeutic potential of piperidine-based compounds in epilepsy treatment (Aouine Younas et al., 2014; S. Pandey & R. Srivastava, 2011).
Safety and Hazards
特性
IUPAC Name |
[1-[(3-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;;/h1-3,8,11H,4-7,9-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMVXNGILWJFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)
methanone](/img/structure/B2661857.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)








